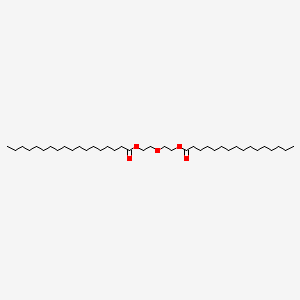
Phosphoramidothioic acid, cyclohexyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O2-P-S.2Na and a molecular weight of 239.20 . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of phosphoramidothioic acid, cyclohexyl-, disodium salt involves the esterification reaction between phosphoric acid or thiophosphoric acids and alcohol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production.
Análisis De Reacciones Químicas
Phosphoramidothioic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions may result in the formation of different phosphoramidothioic acid esters.
Aplicaciones Científicas De Investigación
Phosphoramidothioic acid, cyclohexyl-, disodium salt has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on enzymes and other biological molecules . In medicine, it may be explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of phosphoramidothioic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phosphoramidothioic acid, cyclohexyl-, disodium salt can be compared with other similar compounds, such as phosphoramidothioic acid, O,S-dimethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
List of Similar Compounds::Propiedades
Número CAS |
84439-60-1 |
|---|---|
Fórmula molecular |
C6H12NNa2O2PS |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
disodium;N-dioxidophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H14NO2PS.2Na/c8-10(9,11)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,11);;/q;2*+1/p-2 |
Clave InChI |
ATYPFQBKCQJFMQ-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)NP(=S)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


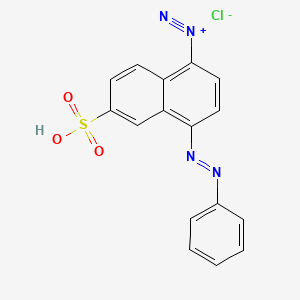
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
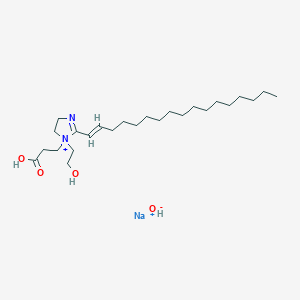

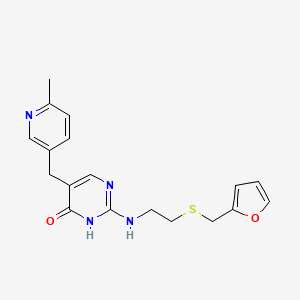
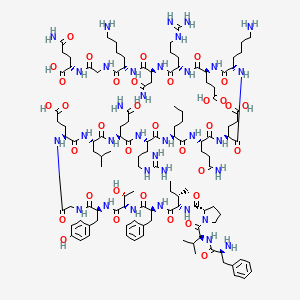
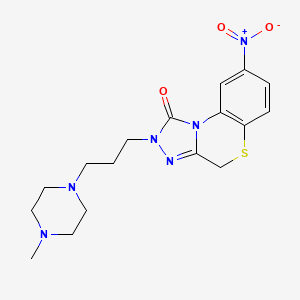
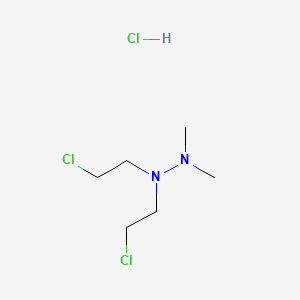
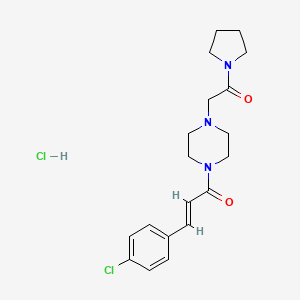

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

